Sulphonyl diacetonitrile Sulphonyl diacetonitrile
Brand Name: Vulcanchem
CAS No.: 37463-94-8
VCID: VC3759975
InChI: InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2
SMILES: C(C#N)S(=O)(=O)CC#N
Molecular Formula: C4H4N2O2S
Molecular Weight: 144.15 g/mol

Sulphonyl diacetonitrile

CAS No.: 37463-94-8

Cat. No.: VC3759975

Molecular Formula: C4H4N2O2S

Molecular Weight: 144.15 g/mol

* For research use only. Not for human or veterinary use.

Sulphonyl diacetonitrile - 37463-94-8

CAS No. 37463-94-8
Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
IUPAC Name 2-(cyanomethylsulfonyl)acetonitrile
Standard InChI InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2
Standard InChI Key NNVQUTWFTPKDBS-UHFFFAOYSA-N
SMILES C(C#N)S(=O)(=O)CC#N
Canonical SMILES C(C#N)S(=O)(=O)CC#N

Physical and Chemical Properties

Sulphonyl diacetonitrile possesses specific physicochemical characteristics that define its behavior in chemical reactions and its applications in synthesis. The compound features a molecular formula of C₄H₄N₂O₂S with a molecular weight of 144.15 g/mol. Its structure integrates a central sulfonyl group that bridges two acetonitrile units, creating a compound with significant electrophilic character.

Structural Features

The molecular architecture of sulphonyl diacetonitrile consists of a tetrahedral sulfur atom bonded to two oxygen atoms (forming the sulfonyl group) and two carbon atoms from the acetonitrile units. The nitrile groups (–C≡N) extend from these carbon atoms, creating a compound with multiple reactive sites. This arrangement contributes to the compound's reactivity in organic transformations.

Physical Properties

Table 1 summarizes the key physical properties of sulphonyl diacetonitrile:

PropertyValue
Molecular FormulaC₄H₄N₂O₂S
Molecular Weight144.15 g/mol
Physical StateSolid at room temperature
CAS Registry Number37463-94-8
AppearanceCrystalline solid

The physical properties of sulphonyl diacetonitrile influence its handling, storage, and application in laboratory settings. The compound's solid state at ambient temperature facilitates its measurement and incorporation into reaction mixtures.

Applications in Organic Chemistry

Sulphonyl diacetonitrile serves as a versatile reagent in organic synthesis, with applications spanning multiple reaction types and synthetic methodologies.

As a Synthetic Intermediate

The compound functions as a key intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution. Its utility lies in introducing the sulfonyl group into various organic molecules, thereby enabling the development of new synthetic methods for important compounds. The reaction conditions, including temperature, solvent, and catalysts, are typically optimized based on the specific nucleophile and desired product profile.

In synthetic applications, sulphonyl diacetonitrile can participate in:

  • Nucleophilic substitution reactions

  • Condensation reactions with carbonyl compounds

  • Multi-component reactions for heterocycle synthesis

  • Cycloaddition reactions for complex molecular frameworks

These diverse reaction pathways highlight the compound's versatility in organic synthesis.

Green Chemistry Applications

In the context of green chemistry, sulphonyl diacetonitrile demonstrates significant utility in environmentally conscious synthetic methodologies. One notable application involves the synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives through multicomponent one-pot reactions. This process combines:

  • Aromatic aldehydes

  • Cyclic ketones

  • Sulphonyl diacetonitrile

  • Sodium L-ascorbate catalyst

  • Ethanol-water mixture as a benign solvent system

This methodology exemplifies the principles of green chemistry through:

  • Reduction of reaction steps (one-pot approach)

  • Mild reaction conditions

  • Short reaction times

  • Use of environmentally benign catalysts

  • Application of safer solvent systems

These features highlight sulphonyl diacetonitrile's role in advancing sustainable chemical processes.

Reaction Mechanisms

Understanding the reaction mechanisms involving sulphonyl diacetonitrile is essential for predicting reaction outcomes and designing synthetic routes. Based on its structure and related compounds, several mechanistic pathways can be proposed.

Knoevenagel Condensation Mechanisms

In multi-component reactions, sulfonyl acetonitrile compounds (related to sulphonyl diacetonitrile) can participate in Knoevenagel condensation with aldehydes to form unsaturated intermediates. These intermediates can subsequently undergo Michael addition with nucleophiles, followed by cyclization reactions to form complex heterocyclic structures .

For example, the reaction of phenylsulfonyl acetonitrile with 4-methylbenzaldehyde produces a Knoevenagel condensation product that can further react with 6-aminouracil to form dihydropyrido[2,3-d]pyrimidine derivatives through a domino reaction sequence . This mechanism demonstrates the potential for sulphonyl diacetonitrile to participate in similar cascade reactions.

Nucleophilic Substitution Mechanisms

The sulfonyl group in sulphonyl diacetonitrile enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions. The reaction proceeds through the attack of a nucleophile on an electrophilic carbon, with the sulfonyl group stabilizing the developing negative charge in the transition state.

Comparison with Similar Compounds

To contextualize sulphonyl diacetonitrile's properties and reactivity, it is valuable to compare it with related sulfonyl compounds.

Comparative Analysis

Table 2 provides a comparative analysis of sulphonyl diacetonitrile with related sulfonyl compounds:

CompoundStructureKey FeaturesApplications
Sulphonyl diacetonitrileR-SO₂-CH₂-CN (x2)Two acetonitrile moieties linked by sulfonyl groupSynthetic intermediate, nucleophilic substitution reactions
Phenylsulfonyl acetonitrilePh-SO₂-CH₂-CNAromatic ring attached to sulfonyl groupMulti-component reactions, heterocycle synthesis
Alkylsulfonyl acetonitrilesR-SO₂-CH₂-CNAliphatic group attached to sulfonylVaried reactivity based on alkyl substituent
Heteroarylsulfonyl acetonitrilesHetAr-SO₂-CH₂-CNHeteroaromatic ring attached to sulfonylComplex heterocycle synthesis

This comparison illustrates how structural variations in sulfonyl compounds influence their reactivity and applications in organic synthesis. The presence of two acetonitrile units in sulphonyl diacetonitrile, as opposed to one in other sulfonyl acetonitriles, creates unique reactivity patterns that can be leveraged in synthetic methodologies .

Recent Research Findings

Recent research has expanded the application scope of sulfonyl compounds, including potential applications for sulphonyl diacetonitrile.

Multicomponent Reactions

Studies have demonstrated the utility of sulfonyl acetonitriles in multicomponent reactions for the synthesis of complex heterocyclic structures. For instance, research has shown that phenylsulfonyl acetonitrile can participate in three-component domino reactions with 6-aminouracil and aromatic aldehydes to produce dihydropyrido[2,3-d]pyrimidine derivatives .

These findings suggest potential applications for sulphonyl diacetonitrile in similar multicomponent reactions, leveraging its dual acetonitrile functionality to create more complex molecular frameworks.

Green Chemistry Developments

Advances in green chemistry have highlighted the potential of sulphonyl diacetonitrile in environmentally benign synthetic processes. The development of one-pot multicomponent reactions catalyzed by sodium L-ascorbate in ethanol-water mixtures demonstrates how sulphonyl diacetonitrile can contribute to sustainable chemical methodologies.

These green chemistry applications align with current trends in organic synthesis that prioritize reaction efficiency, reduced environmental impact, and safer chemical processes.

Future Perspectives and Challenges

The future development of sulphonyl diacetonitrile chemistry presents both opportunities and challenges that warrant further investigation.

Technical Challenges

Several challenges remain in the full exploitation of sulphonyl diacetonitrile's synthetic potential:

  • Control of regioselectivity in reactions with asymmetric nucleophiles

  • Development of milder reaction conditions for sensitive functional groups

  • Scale-up considerations for industrial applications

  • Precise control of mono- versus di-functionalization

  • Sustainability considerations in synthesis and application

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator